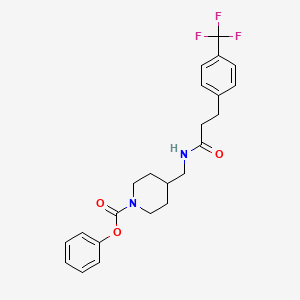

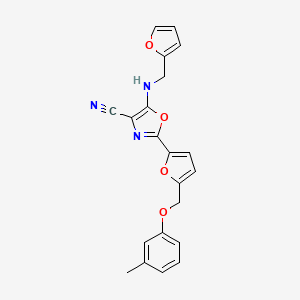

![molecular formula C9H18ClNO B2651667 3-Methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride CAS No. 1909348-52-2](/img/structure/B2651667.png)

3-Methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride is a chemical compound with the CAS Number: 1909348-52-2 . It has a molecular weight of 191.7 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This compound is promising for the production of important biologically active compounds .Molecular Structure Analysis

The IUPAC name of this compound is this compound . The InChI code is 1S/C9H17NO.ClH/c1-8-6-9(7-10-8)2-4-11-5-3-9;/h8,10H,2-7H2,1H3;1H . The InChI key is MWBZTJHOCHLOPV-UHFFFAOYSA-N .Chemical Reactions Analysis

The synthesis of 8-oxa-2-azaspiro[4.5]decane involves reactions with compounds containing pharmacophoric groups . The general approach for the formation of the pyrrolidine ring in 3,3-disubstituted derivatives is the reduction of 4-halogenobutanonitrile derivatives .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 191.7 .Scientific Research Applications

Crystal Structure and Synthesis

- Synthesis and Crystal Structure : The compound 4-(dichloroacetyl)-1-oxa-4-azaspiro[4. 5] decane, related to the target compound, was synthesized and its crystal structure analyzed, revealing a chiral nature and a chair conformation of the cyclohexyl ring (Wen, 2002).

Biological Activity and Applications

- Potential Biological Activities : Compounds like 1-oxa-7-azaspiro[5.5]undecane and 1-oxa-6-azaspiro[4.5]decane, which include the target compound's structural features, have significant biological activities, making them important targets for chemical synthesis (Sinibaldi & Canet, 2008).

Pharmacological Studies

- Muscarinic Receptor Agonist : YM796, a compound structurally related to 3-Methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride, exhibits M1 agonistic activity and has been explored for its potential to ameliorate cognitive impairment (Wanibuchi et al., 1994).

Structural Studies

- Spiro Lactam-Lactones : Research on 3-methyl-2-oxa-6-azaspiro[4.5]decane-1,7-dione, a structurally similar compound, showed that its lactone rings adopt an envelope conformation, with molecules joined through hydrogen bonds (Zukerman-Schpector et al., 1999).

Drug Discovery Modules

- Multifunctional Modules for Drug Discovery : Novel thia/oxa-azaspiro[3.4]octanes, including structures similar to the target compound, have been synthesized to act as multifunctional and structurally diverse modules for drug discovery (Li, Rogers-Evans, & Carreira, 2013).

Synthesis Techniques

- Synthesis of 8-oxa-2-azaspiro[4.5]decane : A convenient synthesis method for 8-oxa-2-azaspiro[4.5]decane, closely related to the target compound, has been developed, highlighting its potential for producing biologically active compounds (Ogurtsov & Rakitin, 2020).

Mechanism of Action

While the specific mechanism of action for 3-Methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride is not mentioned in the search results, synthesized 8-oxa-2-azaspiro[4.5]decane derivatives have exhibited biological activity . They are used as an FGFR4 inhibitor for the treatment of hepatocellular carcinoma, as inhibitors of the vanin-1 enzyme, which plays an important role in metabolism and inflammation, and as 17β-HSD1 inhibitors in the treatment or prevention of diseases or disorders associated with steroid hormones .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO.ClH/c1-8-6-9(7-10-8)2-4-11-5-3-9;/h8,10H,2-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWBZTJHOCHLOPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(CCOCC2)CN1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

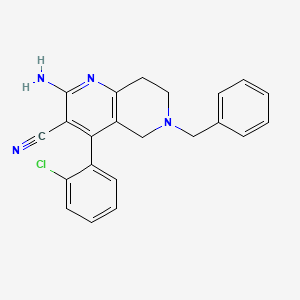

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2651587.png)

![N-[(1Z)-2-hexylcyclohexylidene]hydroxylamine](/img/structure/B2651588.png)

![2-(3-fluorophenyl)-N-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide](/img/structure/B2651589.png)

![N~1~-{1-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide](/img/structure/B2651590.png)

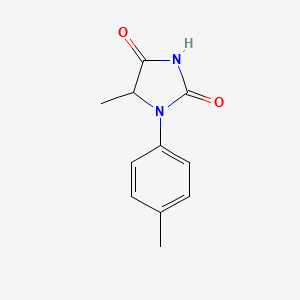

![N-[4-[(4-fluorophenyl)sulfinylmethyl]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2651596.png)

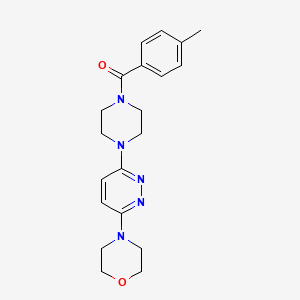

![2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2651605.png)

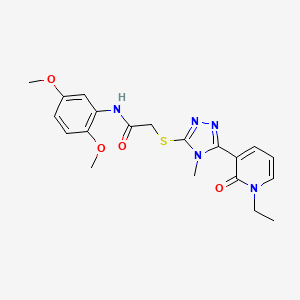

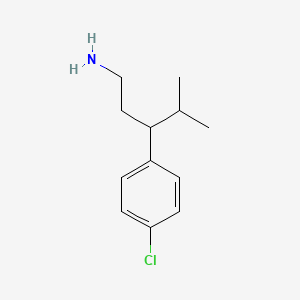

![2-amino-6-(3-(diethylamino)propyl)-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2651607.png)